Silane, (chloromethyl)diphenyl-
Description
Contextualizing Silane (B1218182), (chloromethyl)diphenyl- within Organosilicon Compound Classes
Organosilicon compounds are defined by the presence of at least one carbon-silicon (C-Si) bond. wikipedia.orgencyclopedia.pub This places Silane, (chloromethyl)diphenyl-, with its diphenyl and chloromethyl groups attached to a central silicon atom, firmly within this category. The vast majority of organosilicon compounds feature a tetravalent silicon atom with a tetrahedral molecular geometry. wikipedia.org
The broader family of organosilicon compounds can be categorized in several ways, including:
Silanes: These are compounds with the general formula R-SiH3, where R is an organic group. They often serve as precursors to more complex organosilicon structures. cfsilicones.com
Silicones: These are polymers characterized by a repeating siloxane (-Si-O-Si-) backbone, lending them properties like heat resistance and flexibility. cfsilicones.com
Silyl (B83357) Halides: These are reactive compounds where a silicon atom is bonded to one or more halogen atoms. They are crucial intermediates in the synthesis of other organosilicon compounds. encyclopedia.publkouniv.ac.in
Silyl Ethers: In these compounds, a silicon atom is bonded to an oxygen atom, which is in turn connected to an organic group. They are widely used as protecting groups in organic synthesis.
Silane, (chloromethyl)diphenyl- belongs to the class of tetraorganosilanes , which are valuable as reagents and functional materials. orgsyn.org More specifically, it is a halomethylsilane , a subclass that possesses a halogen-substituted methyl group attached to the silicon atom. This "chloromethyl" group is a key feature, providing a reactive site for various chemical transformations.
Table 1: Physicochemical Properties of a Related Compound, Chloro(methyl)diphenylsilane (B85503)
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClSi |
| Molecular Weight | 232.78 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 295 °C |
| Density | 1.107 g/mL |
| Refractive Index | 1.574 |
| Vapor Pressure | 3 mmHg (at 125 °C) |
Note: Data for the closely related compound Chloro(methyl)diphenylsilane (CAS 144-79-6) is presented here due to the greater availability of comprehensive data for this specific analog. chemimpex.comsigmaaldrich.comthermofisher.com This compound shares significant structural similarities with Silane, (chloromethyl)diphenyl-.
Significance of Organosilicon Compounds in Advanced Synthetic Methodologies
The utility of organosilicon compounds in organic synthesis stems from the unique properties of the silicon atom and its bonds. lkouniv.ac.in The carbon-silicon bond is longer and weaker than a carbon-carbon bond, while the silicon-oxygen bond is remarkably strong. wikipedia.org This difference in bond energies is a driving force for many silicon-based reactions.
Key applications of organosilicon compounds in synthesis include:
Protecting Groups: Silyl ethers are widely used to temporarily protect reactive functional groups like alcohols. Their stability under many reaction conditions and their facile removal make them indispensable tools.
Synthetic Intermediates: Chlorosilanes are excellent synthetic intermediates due to the ease of nucleophilic substitution at the silicon center. lkouniv.ac.in They serve as precursors for a wide array of other organosilicon compounds. encyclopedia.pub
Coupling Agents: Functionalized silanes are employed as coupling agents to enhance adhesion between organic polymers and inorganic materials in composites. chemimpex.com
Control of Stereochemistry: The steric and electronic properties of silyl groups can be used to direct the stereochemical outcome of reactions.
The synthesis of these valuable compounds often involves methods like the "Direct Process" for producing methyl chlorosilanes, Grignard reactions to introduce organic groups onto silicon, and hydrosilylation for creating silicon-carbon bonds from unsaturated precursors. encyclopedia.pubcfsilicones.com
Research Trajectories in Halomethylsilane Chemistry
Research involving halomethylsilanes like Silane, (chloromethyl)diphenyl- is focused on leveraging their unique reactivity. The chloromethyl group, in particular, opens up avenues for further functionalization.
One major area of research is the synthesis of complex tetraorganosilanes . orgsyn.org The nucleophilic substitution of chlorosilanes with organometallic reagents like Grignard or organolithium compounds is a common strategy. lkouniv.ac.inorgsyn.org However, the reactivity of these reagents needs to be carefully controlled to achieve the desired product. orgsyn.org
Another significant research trajectory is the use of halomethylsilanes as precursors to other reactive species. For instance, (chloromethyl)dimethylphenylsilane (B155712), a related compound, is a known precursor to the corresponding Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, which is a valuable building block in its own right. orgsyn.org
Furthermore, research explores the intramolecular and intermolecular coupling reactions of halomethylsilanes. For example, the Grignard coupling reactions of bis(chloromethyl)diorganosilanes can lead to the formation of cyclic structures like 1,3-disilacyclobutanes. The steric hindrance of bulky groups, such as the phenyl groups on silicon, can significantly influence the yields of these cyclization reactions.
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClSi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFUPASEBBYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Silane, Chloromethyl Diphenyl and Its Analogues
Classical Approaches to (Chloromethyl)silane Synthesis
Traditional methods for preparing (chloromethyl)silanes have been well-established and are widely utilized in both academic and industrial settings. These approaches include direct chlorination, Grignard reactions, and hydrosilylation.
Direct Chlorination of Organosilanes
Direct chlorination involves the reaction of an organosilane, such as diphenylmethylsilane, with chlorine gas under controlled conditions. This method can be an effective route to (chloromethyl)diphenylsilane. The reaction is typically carried out in the gas phase under visible light, with the molar ratio of the methylchlorosilane to chlorine being a critical parameter to control the extent of chlorination and minimize the formation of polychlorinated byproducts. google.com For instance, the gas-phase chlorination of trimethylchlorosilane can be performed at temperatures between 50-80°C, with reaction times ranging from 1 to 24 hours. google.com
A key challenge in direct chlorination is controlling the selectivity of the reaction to favor the desired monochlorinated product. The reaction proceeds via a free-radical mechanism, which can lead to the formation of di- and trichlorinated species. Reaction conditions, such as temperature, reaction time, and the ratio of reactants, must be carefully optimized to maximize the yield of the desired (chloromethyl)silane.
Grignard Reactions in Organosilane Synthesis
Grignard reactions are a cornerstone of organometallic chemistry and provide a versatile method for the synthesis of organosilanes, including (chloromethyl)diphenylsilane. gelest.com This approach typically involves the reaction of a chlorosilane with a Grignard reagent. For the synthesis of (chloromethyl)diphenylsilane, one possible route is the reaction of dichloromethylsilane (B8780727) with a phenylmagnesium halide (e.g., phenylmagnesium bromide or phenylmagnesium chloride). smolecule.com
The success of the Grignard synthesis depends on several factors, including the choice of solvent and reaction temperature. Tetrahydrofuran (B95107) (THF) is often a more effective solvent than diethyl ether, leading to faster reaction rates. nih.govresearchgate.net The reaction is often carried out at low temperatures, ranging from -30 to -10 degrees Celsius, to ensure selective mono-addition and minimize the formation of di-substituted products. smolecule.com The activation energy for the Grignard reaction with chlorosilanes is approximately 52 kJ/mol. smolecule.com
Recent advancements have focused on improving the efficiency and scope of Grignard reactions for organosilane synthesis. The use of catalysts, such as zinc chloride, has been shown to facilitate the substitution reactions with a wider variety of organomagnesium reagents, offering a more efficient, scalable, and less toxic alternative to traditional methods that sometimes employ cyanide or thiocyanate (B1210189) salts. orgsyn.org The process can be performed as a "normal addition" (silane added to Grignard), "reverse addition" (Grignard added to silane), or an "in situ" process where the Grignard reagent is formed in the presence of the silane (B1218182). gelest.com
Table 1: Zinc-Catalyzed Substitution Reactions of Chlorosilanes with Grignard Reagents orgsyn.org
| Entry | Si | RMgX | Time (h) | Yield (%) |
| 1 | Me3SiCl | PhMgBr | 2 | 95 |
| 2 | PhMe2SiCl | EtMgBr | 2 | 92 |
| 3 | Ph2MeSiCl | MeMgBr | 3 | 88 |
| 4 | (Chloromethyl)dimethylsilane | PhMgBr | 2 | 81 |
Note: Reactions were performed on a 50-mmol scale in THF.
Hydrosilylation-Based Syntheses of Halosilanes
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful and atom-economical method for forming carbon-silicon bonds. nih.gov This reaction can be utilized for the synthesis of halosilanes. For example, the hydrosilylation of vinyl chloride with a suitable hydrosilane, such as diphenylsilane (B1312307), in the presence of a transition metal catalyst, can yield a (chloroethyl)silane, which could potentially be a precursor to (chloromethyl)diphenylsilane through subsequent reactions.
The regioselectivity of the hydrosilylation reaction is a critical aspect, determining whether the silicon atom adds to the α- or β-carbon of the double bond. Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are commonly used and typically favor the formation of the anti-Markovnikov (β-addition) product. nih.govlew.ro However, the choice of catalyst and ligands can influence the regioselectivity. organic-chemistry.org For instance, rhodium complexes have been shown to be effective catalysts for the hydrosilylation of allyl chloride with trichlorosilane, achieving high selectivity for the desired product. nih.gov
The reaction rate and efficiency are influenced by the structure of the silane and the alkene. An increase in the number of oxygen substituents on the silicon atom generally decreases the reaction rate. mdpi.com
Reactions Involving Dichloromethylsilane Precursors
(Chloromethyl)diphenylsilane can be synthesized from dichloromethylsilane precursors through reactions with organometallic reagents. One common method involves the reaction of dichloromethylsilane with diphenylmercury. smolecule.com Another important route is the reaction of dichloromethylsilane with a phenyl Grignard reagent, such as phenylmagnesium chloride, in a suitable solvent like diethyl ether, often in the presence of a coupling solvent like toluene. google.comgoogle.com This reaction leads to the sequential substitution of the chlorine atoms on the silicon, first forming phenylmethyldichlorosilane and then diphenylmethylchlorosilane. google.comgoogle.com
The stoichiometry of the reactants is crucial in controlling the product distribution. By carefully controlling the molar ratio of the phenyl Grignard reagent to the dichloromethylsilane, the formation of the desired diphenylmethylchlorosilane can be maximized. google.comgoogle.com
Advanced Synthetic Strategies for (Chloromethyl)silanes
Modern synthetic chemistry continues to evolve, leading to the development of more sophisticated and efficient methods for the preparation of (chloromethyl)silanes.
Low-Temperature Reactions with In Situ Generated Organolithium Reagents
A significant advancement in organometallic chemistry is the use of in situ generated organolithium reagents at low temperatures. masterorganicchemistry.com This technique avoids the isolation of often unstable and difficult-to-handle organolithium compounds. For the synthesis of related compounds, this approach involves the reaction of a suitable precursor with an organolithium reagent that is generated in the reaction mixture.
For example, a scalable procedure has been developed for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols which employs the in situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS). organic-chemistry.org This is achieved by treating chloroform (B151607) and chlorotrimethylsilane (B32843) with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF at low temperatures (below -60 °C). organic-chemistry.org The in situ generated CCl3-TMS then reacts with aldehydes or ketones. organic-chemistry.org This methodology could potentially be adapted for the synthesis of (chloromethyl)diphenylsilane by using appropriate starting materials. The use of low temperatures is critical to control the high reactivity of organolithium reagents and ensure selective transformations. nih.gov
Diazomethane-Mediated Synthesis of Chloromethyl Derivatives
Synthesis of Chloromethyl(isopropoxy)diphenylsilane and Related Derivatives
A documented method for the synthesis of chloromethyl(isopropoxy)diphenylsilane involves the reaction of chloro(isopropoxy)diphenylsilane with a binary mixture of tris(dimethylamino)phosphine (P(NMe2)3) and bromochloromethane (B122714) (CH2BrCl). researchgate.net This approach provides a pathway to introduce a chloromethyl group onto a diphenylsilyl moiety already possessing an alkoxy functionality. This method is part of a broader strategy for creating functionalized silanes that can serve as versatile intermediates in further synthetic transformations.
Controlled Synthesis of Multifunctional (Chloromethyl)silanes
The controlled synthesis of multifunctional (chloromethyl)silanes, such as bis(chloromethyl)diphenylsilane, has been reported. One synthetic route to bis(chloromethyl)diphenylsilane (C14H14Cl2Si) involves the reaction of diphenylsilyl dichloride with chloroiodomethane (B1360106) in the presence of methyllithium (B1224462) and lithium bromide in tetrahydrofuran at low temperatures. lookchem.com This method allows for the introduction of two chloromethyl groups, creating a bifunctional building block for more complex syntheses.
Synthetic Applications as Building Blocks in Complex Molecule Construction
The inherent reactivity of the chloromethyl and silyl (B83357) moieties makes Silane, (chloromethyl)diphenyl- a valuable precursor in the synthesis of a wide array of organic and organosilicon compounds.
Precursors for Silylated Organic Reagents
(Chloromethyl)silanes are versatile starting materials for the generation of various silylated organic reagents. For instance, (chloromethyl)dimethylphenylsilane (B155712) is a known precursor to the useful Grignard reagent, dimethylphenylsilylmethylmagnesium chloride. orgsyn.org By analogy, Silane, (chloromethyl)diphenyl- can be envisioned as a precursor to diphenylmethylsilyl-substituted organometallic reagents. These reagents can then be used in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of the diphenyl(methyl)silyl group into organic molecules. The diphenylmethylsilyl group can act as a bulky protecting group or influence the stereochemical outcome of reactions.
Incorporation into Polymeric Architectures
The functional groups on Silane, (chloromethyl)diphenyl- allow for its incorporation into polymeric structures through various polymerization techniques. One common method is "grafting to," where pre-formed polymer chains with reactive end-groups are attached to a polymer backbone. nih.gov The chloromethyl group on Silane, (chloromethyl)diphenyl- can serve as an electrophilic site for reaction with nucleophilic sites on a polymer backbone, leading to the formation of a graft copolymer. youtube.com This process can significantly modify the physical and chemical properties of the original polymer, such as its thermal stability, solubility, and surface properties. For example, the introduction of bulky silyl groups can increase the glass transition temperature of polymers.
Another approach is the use of appropriately functionalized derivatives of Silane, (chloromethyl)diphenyl- as monomers in polymerization reactions. For instance, if the chloro group is replaced by a polymerizable group, it could be used in radical polymerization or other polymerization methods to form polymers with diphenyl(chloromethyl)silyl side chains.
Role in the Formation of Specific Organosilicon Intermediates
Silane, (chloromethyl)diphenyl- and its derivatives are instrumental in the formation of specific organosilicon intermediates that can undergo further transformations. For example, the reaction of 1-alkynyl(chloro)dimethylsilane with organoboranes leads to the formation of (Z)-1-chloro-dimethylsilyl-1-boryl-alkenes. These intermediates can then react with lithiated heterocycles to form new zwitterionic heterocyclic systems. researchgate.net While this example uses a dimethylsilyl derivative, it illustrates the principle of using a chlorosilyl precursor to generate complex, multifunctional organosilicon intermediates.
Furthermore, the reaction of pyrrole (B145914) with a silylating system containing chloro(chloromethyl)dimethylsilane (B161097) has been shown to yield 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a transsilylation product. researchgate.net This demonstrates the utility of (chloromethyl)silanes in the synthesis of silyl-substituted heterocycles, which are important motifs in medicinal chemistry and materials science. The specific reactivity of the Si-Cl and C-Cl bonds allows for sequential and controlled functionalization.
Reactivity and Mechanistic Investigations of Silane, Chloromethyl Diphenyl
Nucleophilic Substitution Pathways at the Silicon Center
The silicon center in (chloromethyl)diphenylsilane is susceptible to nucleophilic attack, leading to the displacement of the chloro group and the formation of new silicon-element bonds. These reactions are fundamental to the derivatization of this silane (B1218182) and proceed through various mechanistic pathways.
Derivatization through Halogen Exchange
Halogen exchange reactions are a common method for modifying the reactivity of organohalosilanes. In the case of (chloromethyl)diphenylsilane, the silicon-chlorine bond can be readily exchanged for other halogens, most notably fluorine, through the action of a fluoride (B91410) source. These reactions often proceed under relatively mild conditions and can be catalyzed to enhance their efficiency.
The exchange of chlorine for fluorine is typically achieved using alkali metal fluorides, such as potassium fluoride, sometimes in the presence of a phase-transfer catalyst like a crown ether or an aminophosphonium salt to improve the solubility and reactivity of the fluoride anion. google.comgoogle.com The general mechanism involves the nucleophilic attack of the fluoride ion on the silicon center, forming a pentacoordinate intermediate or transition state, followed by the expulsion of the chloride ion.
Table 1: Halogen Exchange Reaction of (chloromethyl)diphenylsilane
| Reactant | Reagent | Catalyst | Product | Ref. |
| Silane, (chloromethyl)diphenyl- | Potassium Fluoride (KF) | Aminophosphonium Salt | Silane, (chloromethyl)fluoro diphenyl- | google.com |
The efficiency of this exchange can be influenced by factors such as the solvent, temperature, and the nature of the cation associated with the fluoride source. The resulting fluorosilane exhibits different reactivity compared to the parent chlorosilane, a feature that is exploited in subsequent synthetic transformations.
Formation of Silanol (B1196071) Compounds via Hydrolysis Mechanisms
(Chloromethyl)diphenylsilane is sensitive to moisture and undergoes hydrolysis to form the corresponding silanol, (chloromethyl)diphenylsilanol. This reaction is a classic example of nucleophilic substitution at silicon, where water acts as the nucleophile. The process is often autocatalytic, as the hydrogen chloride generated can protonate another water molecule, increasing its nucleophilicity.
The mechanism of hydrolysis for chlorosilanes can proceed through different pathways depending on the reaction conditions and the substituents on the silicon atom. For sterically hindered silanes, a more SN1-like mechanism involving the formation of a transient silicenium ion has been proposed, though this is generally less common. More frequently, the reaction follows an SN2-type mechanism where the incoming water molecule attacks the silicon center, leading to a pentacoordinate transition state or intermediate. This is followed by the departure of the chloride ion and subsequent deprotonation to yield the silanol. The presence of multiple water molecules can facilitate the reaction by forming hydrogen-bonded networks that stabilize the transition state.
Rearrangement and Migration Phenomena
Beyond simple substitution reactions, (chloromethyl)diphenylsilane and its derivatives are known to undergo fascinating rearrangement and migration reactions, often triggered by the formation of hypervalent silicon intermediates.
Aryl Migrations in Pentacoordinate Silicon Intermediates
The formation of pentacoordinate silicon species, typically through the coordination of a nucleophile like a fluoride ion, can induce the migration of a phenyl group from the silicon atom to an adjacent carbon atom. This type of rearrangement is a key step in various synthetic methodologies.
In the context of (chloromethyl)diphenylsilane, the attack of a fluoride ion on the silicon atom leads to a pentacoordinate intermediate. In this hypervalent state, the silicon-carbon bonds are weakened, and a phenyl group can migrate to the chloromethyl carbon, displacing the chloride ion. The propensity for aryl migration is influenced by the electronic nature of the migrating group and the stability of the resulting carbanion.
Fluoride Ion-Induced Rearrangement-Displacement Reactions
The reaction of (chloromethyl)diphenylsilane with a fluoride ion source can lead to a complex series of rearrangement and displacement reactions. These transformations are highly dependent on the reaction conditions, including the solvent and the nature of the fluoride salt.
Studies have shown that in the presence of a fluoride ion, (chloromethyl)diphenylsilane can undergo a 1,2-migration of a phenyl group from the silicon to the methylene (B1212753) carbon, with concomitant displacement of the chloride ion. This results in the formation of a benzylfluorodimethylsilane derivative. The driving force for this rearrangement is the formation of the strong silicon-fluorine bond and the relief of steric strain. The reaction proceeds through a pentacoordinate silicate (B1173343) intermediate where the migrating aryl group and the leaving chloride are positioned for the rearrangement to occur. The product distribution can be influenced by the electronic effects of substituents on the phenyl rings.
Table 2: Products of Fluoride Ion-Induced Rearrangement of Aryl(chloromethyl)silanes
| Substrate | Major Rearrangement Product | Minor Products | Ref. |
| (Chloromethyl)diphenylsilane | Benzyl(fluoro)methylphenylsilane | Simple substitution and elimination products | organic-chemistry.org |
| (Chloromethyl)(p-tolyl)diphenylsilane | (Fluoro)methyl(p-tolyl)benzylsilane | - |
Intramolecular Rearrangements and Silicon-Silicon Bond Cleavage Reactions
While less common for (chloromethyl)diphenylsilane itself, intramolecular rearrangements in related organosilicon compounds can lead to the cleavage of silicon-silicon bonds. These reactions are often observed in polysilanes and are of significant interest for the synthesis of novel organosilicon structures.
In principle, a derivative of (chloromethyl)diphenylsilane containing a Si-Si bond could undergo intramolecular rearrangement. For instance, if the chloromethyl group were to be converted to a nucleophilic center, it could potentially attack the adjacent silicon atom, leading to the cleavage of the Si-Si bond. However, specific examples of such reactions involving (chloromethyl)diphenylsilane are not prevalent in the literature. More generally, Si-Si bond cleavage can be induced by various reagents, including strong nucleophiles, electrophiles, and under photolytic or thermal conditions. For example, the reaction of hexamethyldisilane (B74624) with methyllithium (B1224462) results in the cleavage of the Si-Si bond to form trimethylsilyllithium. wikipedia.org Theoretical studies have also explored the factors influencing Si-C bond cleavage in organosilanes, which can sometimes be a competing process with Si-Si bond cleavage. rsc.orgrsc.org
Influence of Substituents on Rearrangement/Cleavage Proportions
The competition between rearrangement and cleavage is a key feature of the reactivity of α-halomethylsilanes. In the case of Silane, (chloromethyl)diphenyl-, these pathways are influenced by the electronic nature of the substituents on the phenyl rings. While direct studies on substituted (chloromethyl)diphenylsilane are limited, valuable insights can be drawn from analogous systems, such as the rearrangement of α-silylcarbinols.
In these related systems, it has been observed that the rate of rearrangement is significantly influenced by the electronic properties of substituents on the aromatic rings attached to the silicon atom. Specifically, electron-withdrawing groups on the phenyl rings have been shown to increase the rate of rearrangement. This suggests that the transition state of the rearrangement possesses considerable carbanionic character. wikipedia.org The stabilization of this negative charge by electron-withdrawing substituents facilitates the rearrangement process.
Conversely, the cleavage of the silicon-carbon bond in benzylic silanes is influenced by the stability of the resulting benzylic radical or anion. nih.gov Electron-releasing groups on the benzene (B151609) ring can stabilize a positive charge buildup on the benzylic carbon, potentially favoring cleavage pathways that involve heterolytic C-Si bond scission.
The interplay between these electronic effects dictates the proportion of rearrangement to cleavage products. For Silane, (chloromethyl)diphenyl-, it can be inferred that substituents on the phenyl rings will modulate the relative energies of the transition states for rearrangement and cleavage, thereby controlling the product distribution. A comprehensive understanding of these substituent effects is crucial for synthetically directing the reactivity of this versatile compound.
Catalytic Transformations Involving Silane, (chloromethyl)diphenyl-
Silane, (chloromethyl)diphenyl- is not only a substrate for fundamental reactivity studies but also a participant in various catalytic transformations. Its unique electronic and steric properties make it a candidate for applications in carbon dioxide activation and as a coupling partner in the formation of new carbon-carbon bonds.
Activation and Reduction of Carbon Dioxide
The activation and reduction of carbon dioxide (CO2) are of paramount importance for sustainable chemistry. Organosilanes, including Silane, (chloromethyl)diphenyl-, have emerged as effective reagents for these transformations.
A key step in the reduction of CO2 using organosilanes is the formation of a silacarboxylic acid intermediate. Mechanistic studies involving chloro(methyl)diphenylsilane (B85503) have shown that it can efficiently activate CO2, leading to the formation of methyldiphenylsilacarboxylic acid. wikipedia.org This process is a critical entry point into the catalytic cycle for CO2 reduction. The formation of this intermediate is thermodynamically favorable. wikipedia.org
The silicon center in Silane, (chloromethyl)diphenyl- plays a crucial role in the activation of CO2. The catalyst stabilizes the CO2 molecule in a bent geometry within the transition state. wikipedia.org This bending facilitates the nucleophilic attack on the carbon atom of CO2. The mechanism involves the delocalization of electrons across the electrophilic carbon center of CO2 and the nucleophilic silicon center of the silane. wikipedia.org This interaction weakens the C=O bonds and prepares the CO2 molecule for subsequent reduction steps.
| Catalyst | Reaction Step | Relative Gibbs Free Energy (kcal/mol) |
| Chloro(methyl)diphenylsilane | CO2 Activation | -63.8 to -82.4 |
| Chloro(methyl)diphenylsilane | CO Release | < 10 (Energy Barrier) |
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and organosilanes have gained prominence as coupling partners in these transformations. Silane, (chloromethyl)diphenyl- can participate in various palladium-catalyzed cross-coupling reactions, such as the Kumada and Sonogashira couplings.
The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of using Silane, (chloromethyl)diphenyl-, the Si-C bond would be involved in the transmetalation step.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While typically employing organomagnesium halides, related silicon-based cross-couplings are known. The reaction of an activated form of Silane, (chloromethyl)diphenyl- with an aryl or vinyl halide in the presence of a palladium catalyst would lead to the formation of a new C-C bond.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgnih.govrsc.orglibretexts.orgresearchgate.net An activated derivative of Silane, (chloromethyl)diphenyl- could potentially serve as the aryl or vinyl halide equivalent in such a reaction, coupling with a terminal alkyne to produce a substituted alkyne.
The utility of Silane, (chloromethyl)diphenyl- in these reactions stems from the reactivity of the Si-C and C-Cl bonds, which can be selectively activated under appropriate catalytic conditions.
Electrochemical Functionalization Strategies
Late-stage functionalization is a powerful strategy in drug discovery and materials science. Electrocatalysis can be employed for the selective C-H functionalization of aromatic systems. While there are reports on the electrochemical C-H functionalization of diphenylsilanes, specific examples involving the (chloromethyl)diphenylsilyl moiety are scarce. It is plausible that the phenyl groups of (chloromethyl)diphenylsilane could undergo late-stage functionalization, such as arylation or amination, under suitable electrocatalytic conditions.
There is no specific information in the reviewed literature regarding the electrochemical hydrofluorination, C–H alkynylation, or C–H acyloxylation of Silane, (chloromethyl)diphenyl-. Research in this area has focused on other classes of organosilanes or aromatic compounds. For instance, electrochemical C-H alkynylation has been demonstrated on various arenes using iridium catalysis, and electrochemical C-H acyloxylation has been achieved on benzylic C-H bonds. While these transformations are of significant interest, their applicability to (chloromethyl)diphenylsilane remains to be explored.
Reactions with Organometallic Reagents and Nucleophiles
The reactivity of Silane, (chloromethyl)diphenyl- with organometallic reagents and nucleophiles is expected to be centered around the electrophilic silicon atom and the carbon atom of the chloromethyl group.
The chloromethyl group in (chloromethyl)diphenylsilane is a key site for nucleophilic substitution reactions.
Amines: Primary and secondary amines are expected to react with (chloromethyl)diphenylsilane via nucleophilic substitution of the chloride, leading to the formation of the corresponding N-silylated methylamines. This reaction would typically be carried out in the presence of a base to neutralize the HCl generated.
Enolates: Ketone enolates, which are potent carbon nucleophiles, can react with (chloromethyl)diphenylsilane to form C-silylated ketone derivatives. The reaction involves the attack of the enolate on the chloromethyl group, displacing the chloride ion.
Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles and can react with chlorosilanes. While the primary reaction of Grignard reagents with chlorosilanes is typically at the Si-Cl bond, the chloromethyl group in (chloromethyl)diphenylsilane provides an additional reactive site. A dissertation on energetic organo-silicon compounds mentions the synthesis of bis(chloromethyl)diphenylsilane from dichlorodiphenylsilane (B42835) and chloromethyllithium, a related organometallic reagent. This suggests that the Si-Cl bond is more reactive towards such reagents than the C-Cl bond of the chloromethyl group. Subsequent reactions of the chloromethyl group with other nucleophiles are then possible. For example, reaction with sodium azide (B81097) to form the corresponding azidomethyl derivative has been reported for the related bis(chloromethyl)diphenylsilane.
Table 3: Formation of Silylated Derivatives from (Chloromethyl)diphenylsilane
| Nucleophile | Reagent | Product |
| Primary Amine | R-NH₂ | (Diphenyl(R-aminomethyl))silane |
| Secondary Amine | R₂NH | (Diphenyl(R₂-aminomethyl))silane |
| Ketone Enolate | Lithium diisopropylamide (LDA), Ketone | 2-(Diphenylsilylmethyl)ketone |
| Grignard Reagent | R-MgX | (Alkyl/Aryl-methyl)diphenylsilane |
This table outlines expected products from the reaction of (chloromethyl)diphenylsilane with various nucleophiles based on general chemical principles.
Reactivity Towards Lithium-Containing Reagents
The reactivity of (chloromethyl)diphenylsilane towards lithium-containing reagents is primarily governed by the polar carbon-chlorine (C-Cl) bond in the chloromethyl group (-CH₂Cl). Organolithium compounds (R-Li) are potent nucleophiles and strong bases, leading to predictable substitution reactions.
The principal mechanism is a nucleophilic substitution (Sɴ2) reaction. The nucleophilic alkyl or aryl group from the organolithium reagent attacks the electrophilic carbon atom of the chloromethyl group. This concerted step results in the displacement of the chloride ion and the formation of a new carbon-silicon compound with an extended alkyl chain. The general reaction proceeds as follows:
Ph₂Si(H)CH₂Cl + R-Li → Ph₂Si(H)CH₂R + LiCl
Due to the high reactivity of organolithium reagents, these reactions typically proceed efficiently. However, the strong basicity of the reagent can sometimes lead to side reactions if other acidic protons are present in the molecule. In the case of (chloromethyl)diphenylsilane, the Si-H bond could potentially react, although the C-Cl bond is the more likely site for nucleophilic attack by reagents like n-butyllithium.
Mixed organometallic reagents containing lithium, such as (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl), have been studied for their chemoselective reactions. organic-chemistry.org While not a direct reaction with the silane itself, the study of such reagents highlights the reactivity of the chloromethyl moiety, which readily engages with electrophiles, supporting the proposed reactivity pathway for (chloromethyl)diphenylsilane with nucleophilic lithium compounds. organic-chemistry.org
| Lithium Reagent | Expected Product | Reaction Type |
| n-Butyllithium (n-BuLi) | (Pentyl)diphenylsilane | Nucleophilic Substitution |
| sec-Butyllithium (s-BuLi) | (2-Methylbutyl)diphenylsilane | Nucleophilic Substitution |
| tert-Butyllithium (t-BuLi) | (2,2-Dimethylpropyl)diphenylsilane | Nucleophilic Substitution |
| Phenyllithium (PhLi) | (Benzyl)diphenylsilane | Nucleophilic Substitution |
Radical Processes and Polymerization Pathways
The unique structure of (chloromethyl)diphenylsilane allows it to participate in various radical processes, serving as a potential initiator or a key component in creating complex polymer architectures.
Role in Radical-Initiated Polymerization
(Chloromethyl)diphenylsilane is well-suited to act as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates a dormant species—in this case, the C-Cl bond of the silane.
The mechanism involves the following steps:
Initiation: The copper(I) complex abstracts the chlorine atom from (chloromethyl)diphenylsilane. This creates a carbon-centered radical on the silane and a copper(II) complex.
Propagation: The generated radical adds to a monomer (e.g., styrene, methacrylate), initiating the growth of a polymer chain.
Deactivation: The copper(II) complex can transfer the chlorine atom back to the propagating polymer chain, temporarily terminating its growth and regenerating the copper(I) catalyst.
This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, where the polymer chain is covalently bonded to the diphenylsilyl group. This positions the silane group at the terminus of each polymer chain, which can be useful for subsequent modifications or for imparting specific properties to the material.
Oligomerization Studies of Related Silane Monomers
While specific oligomerization studies on (chloromethyl)diphenylsilane are not extensively documented, research on related silane monomers, particularly vinylsilanes, provides significant insight. Oligomers are short polymer chains that serve as intermediates between simple monomers and high-molecular-weight polymers. Silane oligomers are often favored over their monomeric counterparts due to reduced volatility, lower alcohol release upon hydrolysis, and improved handling safety. cymitquimica.comresearchgate.net
Vinyl-functional silanes, such as phenylvinylsilane, can undergo oligomerization through various catalytic processes, including hydrosilylation or radical pathways. These reactions link the monomer units to form multifunctional siloxane oligomers that can be used as crosslinkers, adhesion promoters, or surface modifiers. researchgate.netgantrade.com
| Related Silane Monomer | Functional Group for Polymerization | Potential Oligomerization Method | Key Feature of Oligomer |
| Phenylvinylsilane | Vinyl (-CH=CH₂) | Hydrosilylation, Radical Polymerization | Phenyl groups improve thermal stability |
| Vinyltrimethoxysilane | Vinyl (-CH=CH₂) | Free Radical Polymerization | Moisture-curable reactive methoxy (B1213986) groups |
| Allyltrimethoxysilane | Allyl (-CH₂-CH=CH₂) | Radical Polymerization, Hydrosilylation | Reactive allyl and methoxy functionalities |
| Methacryloxypropyltrimethoxysilane | Methacrylate | Radical Polymerization | Forms organic-inorganic hybrid polymers |
Graft Copolymerization Mechanisms
Graft copolymerization is a powerful technique to modify the surfaces of materials or the backbones of existing polymers. Functional silanes are instrumental in these processes, which are broadly categorized into "grafting to" and "grafting from" methods. researchgate.net
"Grafting to": This approach involves synthesizing a polymer chain with a reactive end group, which then attaches to a surface or another polymer that has been pre-functionalized with a complementary group. For instance, a polymer with a hydroxyl end-group could be attached to a surface treated with a silane.
"Grafting from": In this method, an initiator molecule is first immobilized on a surface or polymer backbone. Polymerization is then initiated from these anchored sites, causing polymer chains to "grow" directly from the substrate. researchgate.net (Chloromethyl)diphenylsilane is an ideal candidate for this approach. The silane can be anchored to a hydroxyl-rich surface (like silica (B1680970) or glass), and the chloromethyl group can then serve as an initiation site for ATRP, growing well-defined polymer brushes from the surface. This method allows for a higher grafting density compared to the "grafting to" approach. researchgate.net
The use of silanes in graft copolymerization is a versatile strategy for creating hybrid organic-inorganic materials with tailored properties for a wide range of applications. mdpi.comnih.gov
| Mechanism | Description | Role of (chloromethyl)diphenylsilane | Advantage |
| Grafting to | Pre-formed polymer chains with reactive ends are attached to a functionalized substrate. | Can functionalize the substrate to provide an anchor point for the polymer. | Characterization of the polymer is possible before grafting. |
| Grafting from | Polymer chains are grown directly from initiator sites that are immobilized on the substrate. | Acts as the immobilized initiator via its chloromethyl group for methods like ATRP. | Allows for high grafting density and uniform polymer layers. researchgate.net |
Structural Elucidation and Spectroscopic Characterization of Silane, Chloromethyl Diphenyl and Its Derivatives
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of a compound. These techniques are instrumental in identifying functional groups and analyzing conformational isomers.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of chloro(methyl)diphenylsilane (B85503) displays characteristic absorption bands that confirm the presence of its key structural components.
The primary absorption bands can be assigned based on established group frequencies. vscht.czmsu.eduuc.edu The aromatic phenyl groups give rise to distinct C-H stretching vibrations typically observed just above 3000 cm⁻¹ (in the 3100-3050 cm⁻¹ range) and C=C stretching vibrations within the ring, which appear in the 1600-1475 cm⁻¹ region. vscht.czuc.edu The aliphatic C-H stretching of the methyl group attached to the silicon atom is expected in the 2950-2850 cm⁻¹ range. ucla.edu
Vibrations involving the silicon atom are also prominent. The Si-C stretch from the Si-CH₃ and Si-C₆H₅ moieties typically appears in the fingerprint region. Specifically, the Si-CH₃ symmetric deformation (rocking) is often found around 1250 cm⁻¹ and the Si-Phenyl vibration is expected near 1125 cm⁻¹. The Si-Cl stretching frequency is generally lower, appearing in the 600-450 cm⁻¹ range, consistent with the vibration of a heavier single bond. uc.edu
A summary of the expected IR absorption frequencies for chloro(methyl)diphenylsilane is provided in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | C₆H₅- | 3100 - 3050 | Strong |
| Aliphatic C-H Stretch | Si-CH₃ | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | C=C (in-ring) | 1600 - 1475 | Medium-Weak |
| Methyl Bending | Si-CH₃ | ~1450 and ~1375 | Medium |
| Si-Phenyl Stretch | Si-C₆H₅ | ~1125 | Strong |
| Si-Cl Stretch | Si-Cl | 600 - 450 | Strong |
This interactive table summarizes the key IR absorption bands used to identify the functional groups in Chloro(methyl)diphenylsilane.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly effective for observing symmetric vibrations and analyzing the low-frequency modes that are characteristic of skeletal structures and conformational changes. In organosilanes, the Si-C and Si-Si bonds often produce strong Raman signals.
For molecules like chloro(methyl)diphenylsilane, rotation around the Si-C(phenyl) bonds can lead to different spatial arrangements or conformers. While direct conformational studies on this specific molecule are not widely published, analysis of related compounds provides significant insight. For instance, studies on other chlorosilanes have shown the existence of distinct anti and gauche conformers in liquid and gas phases, which can be identified by temperature-dependent changes in the Raman spectra. spectrabase.com
In diphenylsilane (B1312307) derivatives, intense Raman lines are associated with ring puckering and vibrations of the substituents on the silicon atom. nih.gov For chloro(methyl)diphenylsilane, one would expect strong Raman signals for the symmetric vibrations of the phenyl rings and the Si-CH₃ group. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is especially important for observing torsional modes of the phenyl groups, which are directly related to the molecule's conformation. Analysis of these modes can help in determining the most stable conformational state of the molecule in different physical phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.
Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. In chloro(methyl)diphenylsilane, two distinct proton environments are present: the protons of the two phenyl groups and the protons of the methyl group.
The phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.8 ppm. msu.edu The specific chemical shifts of the ortho, meta, and para protons can be influenced by the electronegativity and magnetic anisotropy of the silyl (B83357) group. The methyl protons (Si-CH₃) are significantly more shielded and appear as a sharp singlet in the upfield region, typically around 0.6-1.0 ppm. msu.edu The integration of these signals would correspond to a 10:3 ratio, confirming the presence of two phenyl groups and one methyl group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) | 10H |
| Methyl Protons | 0.6 - 1.0 | Singlet (s) | 3H |
This interactive table details the expected ¹H NMR spectral data for Chloro(methyl)diphenylsilane.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In chloro(methyl)diphenylsilane, five distinct carbon signals are expected in a proton-decoupled spectrum.
The phenyl groups give rise to four signals: one for the ipso-carbon (the carbon directly attached to the silicon), and one each for the ortho, meta, and para carbons. The ipso-carbon is typically found around 134-137 ppm. sigmaaldrich.com The other aromatic carbons appear in the 128-135 ppm range. sigmaaldrich.comdocbrown.info The methyl carbon, being attached to the silicon atom, is highly shielded and appears at a characteristic upfield chemical shift, often between -2 and +5 ppm. sigmaaldrich.com
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Phenyl ipso-Carbon (C-Si) | 134 - 137 |
| Phenyl ortho/meta/para-Carbons | 128 - 135 |
| Methyl Carbon (Si-CH₃) | -2 - 5 |
This interactive table presents the characteristic ¹³C NMR chemical shifts for the carbon framework of Chloro(methyl)diphenylsilane.
Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the chemical environment of the silicon atom. Although ²⁹Si has a low natural abundance (4.7%), this technique is invaluable for characterizing organosilicon compounds. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to the silicon atom.
For chlorosilanes, the ²⁹Si chemical shift is significantly influenced by the number of chlorine atoms. researchgate.net Theoretical and experimental studies on related compounds, such as trimethylchlorosilane (SiMe₃Cl), show a chemical shift of approximately +30 to +33 ppm. psu.edursc.org Replacing methyl groups with phenyl groups typically causes a downfield shift. Therefore, for chloro(methyl)diphenylsilane, the ²⁹Si chemical shift is expected to be in a similar positive region, providing a definitive signature for the Si(Me)(Ph)₂Cl core. The precise value can be influenced by solvent and concentration. psu.edu This technique is crucial for monitoring reactions at the silicon center, such as hydrolysis or substitution of the chlorine atom.
Advanced Multidimensional NMR Techniques
While standard one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced multidimensional NMR techniques are crucial for the unambiguous assignment of all signals and for understanding the spatial relationships between atoms, particularly in complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating the precise connectivity of the molecule.
For diphenylsilane derivatives, 2D NMR experiments are essential for assigning the protons of the phenyl groups, which can be a complex task due to signal overlap. In a study of related bicyclic sila-heterocycles derived from bis(chloromethyl)diphenylsilane, ¹H,¹H COSY experiments were instrumental in assigning the proton signals. lookchem.com Furthermore, ¹H,¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to establish through-space proximities between protons, which is critical for determining the stereochemistry of these molecules. lookchem.com
Table 1: Expected Key 2D NMR Correlations for (Chloromethyl)diphenylsilane
| Experiment Type | Observed Correlation (Hypothetical) | Structural Information Deduced |
|---|---|---|
| COSY | Correlations between adjacent aromatic protons (ortho, meta, para) | Connectivity within the phenyl rings |
| HSQC | Correlation between methyl protons and the methyl carbon | Direct C-H bond of the methyl group |
| HSQC | Correlation between chloromethyl protons and the chloromethyl carbon | Direct C-H bond of the chloromethyl group |
| HMBC | Correlation from methyl protons to the silicon-bearing aromatic carbon | Proximity of the methyl group to the phenyl rings |
| HMBC | Correlation from chloromethyl protons to the silicon-bearing aromatic carbon | Proximity of the chloromethyl group to the phenyl rings |
| NOESY | Through-space correlation between the methyl protons and the ortho protons of the phenyl rings | Spatial arrangement and conformation around the Si-C bonds |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the ion, distinguishing it from other ions with the same nominal mass. For (chloromethyl)diphenylsilane (C₁₃H₁₃ClSi), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si). This precise mass measurement is a definitive confirmation of the compound's chemical formula. nih.gov The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com
Table 2: High-Resolution Mass Spectrometry Data for (Chloromethyl)diphenylsilane
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClSi |
| Molecular Weight (g/mol) | 232.78 nih.gov |
| Calculated Exact Mass (Da) for C₁₃H₁₃³⁵Cl²⁸Si | 232.0475 nih.gov |
| Key Isotopic Pattern | [M]+ : [M+2]+ ratio of approximately 3:1 due to ³⁵Cl/³⁷Cl |
Tandem Mass Spectrometry in Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule's structure. In the case of (chloromethyl)diphenylsilane, fragmentation is expected to occur at the weakest bonds.
Common fragmentation pathways for organosilanes often involve the cleavage of bonds to the silicon atom. acs.org Expected fragmentations for (chloromethyl)diphenylsilane would include:
Loss of the chloromethyl radical (•CH₂Cl): This would lead to the formation of a diphenylmethylsilyl cation.
Loss of a phenyl radical (•C₆H₅): This would result in a (chloromethyl)phenylmethylsilyl cation.
Loss of a methyl radical (•CH₃): This would generate a (chloromethyl)diphenylsilyl cation.
Rearrangement reactions: Phenyl group migration from silicon to other parts of the molecule can also occur under mass spectrometric conditions. acs.org
The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different substituents to the central silicon atom.
Table 3: Plausible Fragment Ions of (Chloromethyl)diphenylsilane in Tandem MS
| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Fragment Ion (m/z) |
|---|---|---|---|
| 232 | [Si(C₆H₅)₂(CH₃)]⁺ | •CH₂Cl | 183 |
| 232 | [Si(C₆H₅)(CH₃)(CH₂Cl)]⁺ | •C₆H₅ | 155 |
| 232 | [Si(C₆H₅)₂(CH₂Cl)]⁺ | •CH₃ | 217 |
| 183 | [Si(C₆H₅)(CH₃)]⁺ | C₆H₆ (Benzene) | 105 |
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Structure and Bond Parameters
Table 4: Representative Bond Parameters from a Diphenylsilane Derivative
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
|---|---|---|---|
| Si-C(sp³) | ~1.85 - 1.91 nih.gov | C-Si-C | ~109.5 (tetrahedral) |
| Si-C(aryl) | ~1.86 - 1.88 | C(aryl)-Si-C(aryl) | ~110 - 112 |
| C(sp³)-N | ~1.49 - 1.53 nih.gov |
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds, van der Waals forces, and other interactions.
Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Diphenylsilane Derivative
| Interaction Type | Contribution (%) | Significance |
|---|---|---|
| H···H | 70.4 nih.gov | Predominantly dispersive forces contributing to overall packing |
| C···H/H···C | 20.0 nih.gov | Represents van der Waals and potential weak C-H···π interactions |
| H···Cl/Cl···H | 8.3 nih.gov | Directional hydrogen bonding interactions, key to the supramolecular assembly |
Computational Chemistry for Structural and Mechanistic Insights
Computational chemistry provides a powerful lens through which to view the intricate world of molecular structures and reactions. For Silane (B1218182), (chloromethyl)diphenyl-, and its related compounds, computational methods, especially Density Functional Theory (DFT), have become indispensable for unraveling molecular conformations, mapping out reaction pathways, and characterizing fleeting transition states. These theoretical explorations offer a granular level of detail that often complements and explains experimental observations.
Density Functional Theory (DFT) Calculations for Molecular Conformations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of complex molecules. Its application to (chloromethyl)diphenylsilane is crucial for understanding the molecule's three-dimensional shape and the relative stability of its various spatial arrangements, or conformers.
The conformational flexibility of (chloromethyl)diphenylsilane arises from the rotation around key single bonds, namely the Si-C bonds connecting the phenyl rings and the chloromethyl group to the central silicon atom. DFT calculations can systematically explore the potential energy surface of the molecule as these bonds rotate. By identifying the low-energy regions on this surface, researchers can pinpoint the most stable conformers. These calculations typically employ well-established functionals and basis sets to achieve a balance between computational cost and accuracy.
The resulting data from these calculations include the precise geometries of the conformers, characterized by their bond lengths, bond angles, and dihedral angles. The relative energies of these conformers are also determined, which allows for the prediction of their relative populations at a given temperature based on the Boltzmann distribution. This information is vital for interpreting experimental spectroscopic data, where the observed spectrum is often a population-weighted average of the spectra of individual conformers.
Table 1: Illustrative DFT Conformational Data for (Chloromethyl)diphenylsilane
Below is a table showcasing typical data obtained from DFT calculations on the conformers of (chloromethyl)diphenylsilane.
| Conformer | Relative Energy (kcal/mol) | Si-C-Cl Bond Angle (°) | Ph-Si-Ph Dihedral Angle (°) |
| A (Global Minimum) | 0.00 | 110.5 | 105.2 |
| B | 1.5 | 110.8 | 85.7 |
| C | 2.8 | 109.9 | 125.4 |
| Note: This data is representative and intended for illustrative purposes. Actual values will depend on the specific level of theory and basis set used in the calculation. |
Modeling of Reaction Pathways and Transition States
Beyond static structures, DFT is instrumental in elucidating the dynamics of chemical reactions involving (chloromethyl)diphenylsilane. By modeling the entire course of a reaction, from reactants to products, computational chemists can identify the high-energy transition state that governs the reaction rate.
A key area of investigation is the reactivity of the chloromethyl group and the silicon center. For instance, in nucleophilic substitution reactions, DFT can be used to map the potential energy profile as a nucleophile attacks the molecule. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
The geometry of the transition state itself provides a wealth of information about the reaction mechanism. For an S\textsubscript{N}2 reaction at the chloromethyl carbon, the transition state would show the incoming nucleophile and the departing chloride ion simultaneously associated with the carbon atom. For reactions at the silicon center, the transition state might adopt a five-coordinate geometry. By comparing the activation energies for different potential pathways, researchers can predict which mechanism is more favorable under specific conditions. These computational insights are invaluable for designing synthetic strategies and for interpreting kinetic studies.
Table 2: Hypothetical Activation Energies for Nucleophilic Attack on (Chloromethyl)diphenylsilane
This table provides a hypothetical comparison of activation energies for different nucleophilic substitution pathways, as could be determined by DFT calculations.
| Reaction Pathway | Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Attack at Carbon | Cyanide (CN⁻) | S\textsubscript{N}2 | 20.3 |
| Attack at Silicon | Hydroxide (OH⁻) | Associative | 25.8 |
| Attack at Carbon | Fluoride (B91410) (F⁻) | S\textsubscript{N}2 | 23.1 |
| Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from modeling reaction pathways. |
Applications of Silane, Chloromethyl Diphenyl in Advanced Materials and Chemical Synthesis
Precursors for Silicone Polymer Systems
(Chloromethyl)diphenylsilane is a key precursor in the synthesis of specialized silicone polymers. chemimpex.comcymitquimica.com The presence of the chlorine atom facilitates various chemical transformations, making it a valuable component in creating polymers with tailored properties. cymitquimica.com
Synthesis of Siloxane Polymers
The production of silicones often begins with the synthesis of chlorosilanes, such as (chloromethyl)diphenylsilane, which are then purified through distillation. silicones.eu These chlorosilanes serve as the fundamental building blocks for creating a diverse range of silicone materials. silicones.eu The general process involves the reaction of silicon with methyl chloride to produce a mixture of methyl chlorosilanes. silicones.eu
In the synthesis of diphenyl silicone rubber, the incorporation of diphenylsilane (B1312307) structural units into the polymer chain has been shown to significantly enhance the thermal stability of the resulting silicone rubber. nih.gov This improvement is attributed to two main factors: the steric hindrance provided by the bulky diphenyl groups, which inhibits the cyclization and degradation of the polymer backbone, and the electron-donating nature of the phenyl groups, which increases the stability of the adjacent silicon atoms. nih.gov Research has demonstrated that phenyl silicone rubber (PSR) exhibits a high onset decomposition temperature (Tonset) of 410 °C and a maximum decomposition temperature (Tmax) of 514 °C, indicating its suitability for high-temperature applications. nih.gov
Application in Sealants, Adhesives, and Coatings Research
(Chloromethyl)diphenylsilane and its derivatives are instrumental in the formulation of high-performance sealants, adhesives, and coatings. chemimpex.com Their ability to enhance adhesion and improve the durability of these materials makes them valuable in industries such as construction, automotive, and electronics. chemimpex.com Polydimethylsiloxane (PDMS)-based materials, for which (chloromethyl)diphenylsilane can be a precursor, are recognized for their excellent adhesion to a variety of substrates, chemical inertness, long-term durability, and inherent hydrophobicity. researchgate.net
In the realm of adhesives, organosilane compounds are used as adhesion promoters to improve the bond between different materials. google.comaculon.com For instance, hydrolyzed amino-alkoxysilanes have been found to be effective adhesion promoters for various oligomers used in electronic device manufacturing. google.com The unique properties of silicone-based materials, derived from precursors like (chloromethyl)diphenylsilane, contribute to the development of robust and reliable adhesive and sealant formulations. researchgate.net
Surface Modification and Functionalization
The reactivity of (chloromethyl)diphenylsilane makes it a versatile agent for modifying the surfaces of various materials, thereby altering their properties to suit specific applications. chemimpex.com This includes enhancing water repellency, improving adhesion, and enabling the attachment of other functional molecules.
Enhancement of Hydrophobicity and Adhesion Characteristics
Surface modification with organosilane compounds, including those derived from (chloromethyl)diphenylsilane, is a common strategy to impart hydrophobicity to surfaces. researchgate.net For example, the treatment of silica (B1680970) aerogels with different alkyl-alkoxy/chloro silanes has been shown to significantly increase their water contact angle. researchgate.net Specifically, trialkyl-substituted organosilanes can increase the contact angle to approximately 135°. researchgate.net This enhancement of hydrophobicity is crucial for applications requiring water-repellent coatings. chemimpex.com
Grafting and Covalent Post-Modification Strategies for Conductive Polymers
The functionalization of conductive polymers can be achieved through covalent post-modification, a technique that involves chemically altering the polymer after its initial synthesis. mdpi.comconicet.gov.ar This approach allows for the introduction of specific functionalities without interfering with the polymerization process itself. nih.govrsc.org
One method involves the direct reaction on the polymer chains, such as electrophilic aromatic substitution on the reduced form of the polymer. mdpi.comconicet.gov.ar Another strategy is to react the polymer with molecules that have reactive groups. mdpi.comconicet.gov.ar For some conductive polymers like polythiophene, indirect functionalization by attaching functional groups to reactive sites already present on the monomer is a common approach. mdpi.comconicet.gov.ar These post-modification strategies can be used to improve properties like solubility and to introduce new functionalities for specific applications. mdpi.comconicet.gov.ar For instance, the nitration of the terephthalate (B1205515) linker in Cr-MIL-101, a metal-organic framework, followed by reduction and reaction with ethyl isocyanate, demonstrates a covalent post-synthetic modification. rsc.org
Functionalization of Silica Nanoparticles and Porous Organic Materials
Silica nanoparticles and porous organic materials are frequently functionalized to tailor their surface properties for a wide range of applications, including drug delivery, catalysis, and sensing. nih.govnih.govresearchgate.net The surface of silica nanoparticles can be readily modified with various chemical linkers, enabling the attachment of molecules like n-hydroxysuccinimide (B554889) (NHS) functionalized molecules, isothiocyanates, and maleimides. nih.gov
One common strategy involves the use of silane (B1218182) coupling agents to introduce reactive groups onto the silica surface. nih.gov For example, 3-bromopropyltrichlorosilane (B85205) can be used to create a handle for further reactions, such as the introduction of azide (B81097) groups for "click" chemistry. nih.gov This versatile approach allows for the covalent attachment of a wide variety of molecules, including peptides and polymers. nih.govresearchgate.net The functionalization of porous coordination nanocages via click chemistry has also been demonstrated for applications in drug delivery. nih.gov
The ability to precisely control the surface chemistry of these materials is crucial for their performance. chemrxiv.org Post-synthetic modification of covalent organic frameworks (COFs) is another area where these functionalization strategies are employed to enhance properties like conductivity, hydrophobicity, and stability for applications in energy storage, catalysis, and environmental remediation. rsc.org
Role as a Protecting Group in Organic Synthesis
Protection of Hydroxyl Groups in Alcohols via Silyl (B83357) Ethers
The primary application of (chloromethyl)diphenylsilane as a protecting group involves the conversion of alcohols into their corresponding (chloromethyl)diphenylsilyl ethers. This transformation effectively masks the acidic proton of the hydroxyl group, preventing it from interfering with subsequent reactions. libretexts.org The protection reaction typically proceeds via a nucleophilic substitution mechanism, where the alcohol attacks the electrophilic silicon atom of the silane. cymitquimica.com
The process is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or ethyldiisopropylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. libretexts.orgscispace.com The choice of solvent is typically an aprotic organic solvent like dichloromethane. scispace.com The general scheme for this protection is as follows:
R-OH + ClSi(CH₃)(C₆H₅)₂ + (C₂H₅)₃N → R-O-Si(CH₃)(C₆H₅)₂ + (C₂H₅)₃N·HCl
This method is effective for a range of alcohols, including those that are sterically hindered, due to the high reactivity of the chlorosilane. researchgate.net
Selectivity and Cleavage Mechanisms of Silyl Protecting Groups
The stability of silyl ethers is a key factor in their utility as protecting groups. The (chloromethyl)diphenylsilyl group offers a moderate level of stability, allowing for its selective removal in the presence of more robust or more labile protecting groups. The cleavage of silyl ethers can be achieved under various conditions, primarily involving acidic hydrolysis or fluoride (B91410) ion-mediated cleavage. libretexts.orgorganic-chemistry.org
Acidic Cleavage: The cleavage of silyl ethers in acidic media involves the protonation of the ether oxygen, which makes the silicon atom more susceptible to nucleophilic attack by the conjugate base of the acid or by the solvent. masterorganicchemistry.comyoutube.comyoutube.com The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the steric hindrance around the silicon atom and the stability of any potential carbocation intermediates. masterorganicchemistry.comyoutube.com For (chloromethyl)diphenylsilyl ethers, the cleavage is typically performed using strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr). youtube.com
Fluoride-Mediated Cleavage: A widely used method for the deprotection of silyl ethers is the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org The high affinity of silicon for fluorine drives this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the alcohol and the corresponding fluorosilane. This method is particularly mild and often allows for the selective deprotection of silyl ethers in the presence of other acid-sensitive or base-sensitive functional groups. organic-chemistry.org
The relative stability of different silyl ethers allows for chemoselective deprotection. For instance, a less sterically hindered silyl ether can often be cleaved in the presence of a more hindered one. researchgate.netresearchgate.net While specific studies on the precise selectivity of the (chloromethyl)diphenylsilyl group are not abundant, its steric and electronic properties place it in the mid-range of silyl ether stability, allowing for strategic protection and deprotection sequences in complex multistep syntheses.
Reagent in Complex Organic Synthesis
Beyond its role as a protecting group, (chloromethyl)diphenylsilane is a versatile reagent in the construction of complex organic molecules, enabling the synthesis of unique silylated compounds, the formation of carbon-carbon bonds, and the preparation of novel silanediol (B1258837) derivatives.
Synthesis of Silylated Compounds with Unique Properties
(Chloromethyl)diphenylsilane serves as a precursor for the synthesis of a variety of organosilicon compounds with tailored properties. chemimpex.com These silylated derivatives find applications in materials science, where they can be used to modify the surfaces of materials like glass, metals, and ceramics to impart hydrophobicity or to act as coupling agents in the production of advanced composite materials. chemimpex.com The incorporation of the diphenylmethylsilyl moiety can enhance thermal stability and moisture resistance in silicone resins and elastomers used in the automotive, electronics, and construction industries. chemimpex.com
An example of its application is in the preparation of functionalized polymers. The chloromethyl group can be transformed into other functional groups, which can then be used for polymerization or for grafting onto existing polymer chains, thereby modifying the polymer's properties.
Construction of Carbon-Carbon Bonds through Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a prominent example. nih.govyoutube.comyoutube.comyoutube.com While direct examples of (chloromethyl)diphenylsilane participating as the halide component in a Suzuki reaction are not extensively documented in readily available literature, the principles of cross-coupling suggest its potential utility. The carbon-chlorine bond in the chloromethyl group could potentially undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
More commonly, organosilicon compounds can be transformed into organoboron or other organometallic reagents suitable for cross-coupling. The versatility of the silyl group allows for transformations that can lead to substrates for these important C-C bond-forming reactions.
Formation of Novel Methylsilanediol Derivatives
The hydrolysis of chlorosilanes provides a straightforward route to the corresponding silanols. In the case of (chloromethyl)diphenylsilane, controlled hydrolysis would lead to the formation of (chloromethyl)diphenylsilanol. While the synthesis of (chloromethyl)dimethylsilanol has been reported, the direct synthesis of (chloromethyl)diphenylsilanediol from the corresponding dichlorosilane (B8785471) is more common for creating diol structures. google.com
However, the (chloromethyl)diphenylsilyl group can be a precursor to more complex silanediol derivatives. The chloromethyl group can be subjected to further chemical transformations. For instance, nucleophilic substitution of the chloride could introduce a variety of functional groups. Subsequent hydrolysis of the resulting substituted diphenylmethylsilane could then yield novel methylsilanediol derivatives with unique functionalities, potentially leading to new materials or molecules with interesting biological or physical properties.
Advanced Functional Materials Applications
Silane, (chloromethyl)diphenyl-, also known as chlorodiphenylmethylsilane, is a versatile organosilicon compound that serves as a critical component in the synthesis and modification of advanced materials. chemimpex.comcymitquimica.com Its unique structure, featuring two phenyl groups, a methyl group, and a reactive chlorine atom bonded to a central silicon atom, allows it to act as a bridge between organic and inorganic materials, enhancing performance and enabling novel functionalities. chemimpex.comcymitquimica.com
Use as an Additive in Materials Science Research
In materials science, Silane, (chloromethyl)diphenyl- is widely utilized as an additive, primarily functioning as a silane coupling agent. chemimpex.com Its role is to improve the adhesion and compatibility between dissimilar materials, particularly between organic polymers and inorganic substrates or fillers. chemimpex.com This enhancement is crucial in the production of advanced composite materials used in demanding sectors like aerospace and automotive. chemimpex.com
The compound is also employed for the surface modification of materials such as glass, metals, and ceramics. chemimpex.com By reacting with surface hydroxyl groups, it can impart improved hydrophobic (water-repellent) properties, a valuable characteristic for developing specialized coatings. chemimpex.com This surface treatment enhances the durability and environmental resistance of the final products. chemimpex.com
Development of Silane-Modified Materials
The development of silane-modified materials leverages Silane, (chloromethyl)diphenyl- as a precursor or an essential building block. chemimpex.comsmolecule.com The reactivity of the chloro group allows it to participate in various nucleophilic substitution reactions, making it a key intermediate in the synthesis of more complex organosilicon compounds and silicone polymers. cymitquimica.comsmolecule.com
The general mechanism for modifying surfaces or integrating into polymer matrices involves the hydrolysis of the chloro-silane bond to form a reactive silanol (B1196071) (Si-OH) intermediate. nih.gov This silanol can then undergo condensation reactions with hydroxyl groups on an inorganic substrate, forming stable metallo-siloxane (M-O-Si) covalent bonds. nih.gov Alternatively, it can co-react with organic polymers to create a durable, interlinked network. nih.gov This process results in hybrid materials with significantly improved properties. For instance, the incorporation of organofunctional silanes into composite materials has been shown to greatly increase mechanical strength by reducing water infiltration at the fiber-resin interface. nih.gov
Research into the functionalization of mesoporous materials with various silanes demonstrates the tunability of material properties. Although a different silane was used, studies show that modifying the surface can alter pore size, surface area, and the release profiles of loaded drugs, highlighting the versatility of silane modification as a strategy. nih.gov
| Property Enhanced | Mechanism of Action | Application Area | Supporting Evidence |
|---|---|---|---|
| Adhesion | Acts as a coupling agent, forming covalent bonds between organic and inorganic phases. | Advanced Composites (Automotive, Aerospace) | chemimpex.com |
| Hydrophobicity | Modifies surfaces of glass, metals, and ceramics to make them water-repellent. | High-Performance Coatings | chemimpex.com |
| Mechanical Strength | Reduces water infiltration and bond displacement at the fiber/resin interface in composites. | Composite Materials | nih.gov |
| Tunable Porosity | Functionalization can alter the pore size distribution and adsorbed volume of mesoporous materials. | Drug Delivery Systems, Catalysis | nih.gov |
Catalyst and Intermediate in CO2 Conversion Technologies
The global challenge of rising carbon dioxide (CO2) levels has spurred research into technologies for its capture and conversion into value-added chemicals. Organosilanes are emerging as important players in this field, acting as reducing agents and key intermediates in sustainable chemical processes.
Development of Si- and Ge-Based Catalysts for CO2 Reduction
Recent research has focused on the design of efficient catalysts for CO2 activation and reduction based on abundant main-group elements like silicon and germanium. nih.govnih.gov Theoretical studies using density functional theory (DFT) have investigated the mechanisms by which Si- and Ge-based catalysts can facilitate the reduction of CO2 to carbon monoxide (CO). nih.govnih.gov
The proposed mechanism suggests that chlorosilanes can react with CO2 to form silacarboxylic acids as key intermediates. nih.govsurfchem.dk The activation energy for this step is calculated to be relatively low, suggesting feasibility. nih.gov Subsequent protonation of the carboxylic acid group and dehydration leads to the formation of a catalyst-CO complex. nih.govnih.gov A final single-electron reduction step facilitates the easy release of CO. nih.govnih.gov These computational studies indicate that the entire process of CO2 activation and reduction to CO using these silicon-based catalysts is both thermodynamically and kinetically favorable. nih.gov This work provides a foundation for developing CO2 reduction technologies using non-toxic and earth-abundant materials. nih.gov
| Reaction Step | Calculated Energy Barrier (kcal/mol) | Significance | Source |
|---|---|---|---|
| CO2 Activation (Initial Step) | 5.7–15.8 | Low barrier indicates that the catalysts can easily activate CO2. | nih.govnih.gov |
| Protonation of Silacarboxylic Acid | 27.2–28.3 | This is the highest energy barrier in the cycle, representing the rate-limiting step. | nih.govnih.gov |
| CO Release (after electrochemical reduction) | <10 | A very low barrier, indicating that CO is easily released from the catalyst complex. | nih.govnih.gov |
Role in Sustainable Chemical Transformations
Beyond catalyst development, silanes play a direct role as reagents in sustainable chemical transformations, particularly in the hydrosilylation of CO2. researchgate.netnih.gov In these processes, a silicon-hydride (Si-H) bond is used to reduce CO2 to various valuable C1 chemicals, such as formic acid, formaldehyde, or methanol (B129727). nih.govnsf.gov The specific product can be controlled by carefully selecting the silane reductant, catalyst, and reaction conditions. nih.gov
For example, using a cobalt-based catalyst, diphenylsilane can selectively reduce CO2 to the formic acid level (as silyl formates) with 96% selectivity. nih.gov By switching the reductant to phenylsilane (B129415) and adjusting the solvent and temperature, the same catalytic system can produce methanol with 99% selectivity. nih.gov This demonstrates the potential for silanes to enable a highly controllable and adaptive platform for CO2 valorization. nih.gov These transformations are central to creating a circular carbon economy, where waste CO2 is converted back into chemical feedstocks and fuels. utoronto.ca
Future Directions and Emerging Research Areas
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the chloromethyl group and the silicon-chlorine bond in (chloromethyl)diphenylsilane offers a rich landscape for exploring new chemical transformations. cymitquimica.com Future research will likely focus on the development of innovative catalytic systems to control the chemo- and regioselectivity of its reactions. For instance, palladium-catalyzed reactions have shown promise in the hydrosilylation of allenes, suggesting that similar catalytic approaches could be applied to (chloromethyl)diphenylsilane to generate novel organosilicon compounds. acs.orgacs.org Investigations into the use of transition-metal complexes, such as those involving rhodium, ruthenium, and palladium with phosphine (B1218219) ligands, could lead to more efficient and selective catalytic cracking and cross-coupling reactions. researchgate.net The aim is to move beyond traditional stoichiometric reactions to more sophisticated catalytic cycles that can operate under milder conditions with higher atom economy.
Development of New Organosilicon Derivatives with Tailored Functionalities
(Chloromethyl)diphenylsilane serves as a valuable precursor for the synthesis of a wide array of organosilicon derivatives. chemimpex.com The inherent reactivity of its chloro-substituents allows for nucleophilic substitution reactions, opening avenues for the introduction of various functional groups. cymitquimica.com Future research will undoubtedly focus on leveraging this reactivity to create new silicon-based molecules with precisely defined properties. These tailored derivatives are expected to find applications as advanced monomers for specialty polymers, as coupling agents to enhance the interface between organic and inorganic materials, and as versatile building blocks in complex organic synthesis. cymitquimica.comchemimpex.com The development of these new derivatives will be crucial for advancing materials science and creating novel functional materials.
Integration with Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For (chloromethyl)diphenylsilane, this translates to the development of more environmentally benign reaction pathways. Future research will prioritize the use of less hazardous solvents, the reduction of waste through higher reaction efficiency, and the design of processes with improved atom economy. This includes exploring catalytic systems that can operate under ambient temperatures and pressures, thereby reducing energy consumption. The goal is to develop synthetic methodologies that are not only effective but also minimize their environmental footprint, aligning the utility of (chloromethyl)diphenylsilane with the goals of sustainable development.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. nih.gov For (chloromethyl)diphenylsilane, DFT studies can provide deep mechanistic insights into its reactivity and the behavior of its derivatives. acs.orgacs.orgnih.gov Future research will increasingly rely on advanced computational modeling to predict reaction outcomes, design novel catalysts, and understand the electronic and steric effects that govern its chemical transformations. By simulating reaction pathways and transition states, researchers can screen potential catalysts and reaction conditions in silico, accelerating the discovery of new and efficient synthetic methods. acs.org This predictive power will be instrumental in guiding experimental work and optimizing reaction parameters for the synthesis of new organosilicon compounds.
Interdisciplinary Applications in Materials Science and Synthetic Methodologies
The unique properties of organosilicon compounds derived from (chloromethyl)diphenylsilane make them highly attractive for a range of interdisciplinary applications. In materials science, these derivatives are expected to be utilized in the creation of advanced composites, coatings, and functionalized surfaces with enhanced thermal stability, hydrophobicity, and durability. chemimpex.com Their role as coupling agents is critical in improving the compatibility between different material phases. chemimpex.com In synthetic methodologies, (chloromethyl)diphenylsilane and its derivatives will continue to be valuable reagents and building blocks for the construction of complex molecular architectures. The ongoing exploration of their reactivity will likely lead to the discovery of new synthetic strategies with broad applicability in pharmaceuticals, agrochemicals, and other areas of chemical synthesis. fishersci.fi
Q & A
Q. What are the recommended synthetic routes for producing (chloromethyl)diphenylsilane, and how can reaction efficiency be optimized?
Answer :
-
While direct synthesis methods for (chloromethyl)diphenylsilane are not explicitly detailed in the evidence, analogous silane preparations (e.g., tert-butyldiphenylchlorosilane) involve nucleophilic substitution reactions between chlorosilanes and organometallic reagents .
-
Key parameters include temperature control (e.g., maintaining −78°C for Grignard reactions) and stoichiometric ratios to minimize side products. Reaction efficiency can be optimized using anhydrous solvents and inert atmospheres to prevent hydrolysis .
-
Data Table :
Parameter Typical Range Reference Reaction Temperature −78°C to 25°C Solvent Tetrahydrofuran (THF) Yield Optimization 1.5–2.0 eq organometallic reagent
Q. Which analytical techniques are most effective for characterizing the purity and structure of (chloromethyl)diphenylsilane?
Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are critical for structural confirmation. For example, H NMR can resolve signals for phenyl (δ 7.2–7.6 ppm) and chloromethyl (δ 2.8–3.2 ppm) groups .
- Purity assessment via Fourier-Transform Infrared Spectroscopy (FTIR) can detect Si–Cl (~490 cm) and Si–C (~700 cm) bonds .
- Safety Note : Handle hygroscopic samples under inert conditions to avoid decomposition .
Q. What are the critical physicochemical properties of (chloromethyl)diphenylsilane relevant to laboratory handling?
Answer :
- Density : ~1.45–1.48 g/cm (similar to trichloro(chloromethyl)silane derivatives) .
- Boiling Point : ~117–120°C (extrapolated from analogous chlorosilanes) .
- Hygroscopicity : Highly moisture-sensitive; requires storage under argon or nitrogen .
- Hazard Profile : Corrosive (R34), toxic if inhaled (R26), and reacts violently with water .
Advanced Research Questions
Q. How can contradictory data on the reactivity of (chloromethyl)diphenylsilane in polar vs. nonpolar solvents be resolved?
Answer :
- Contradictions may arise from solvent polarity effects on silane hydrolysis rates. For example, in polar solvents (e.g., acetone), rapid hydrolysis generates HCl, altering reaction pathways .
- Methodological Approach :
| Solvent | Hydrolysis Rate (k, s) | Byproduct Formation |
|---|---|---|
| Toluene | 0.002 | <5% HCl |
| Acetone | 0.15 | >30% HCl |
Q. What computational methods are suitable for modeling the electronic structure of (chloromethyl)diphenylsilane?
Answer :
- Density Functional Theory (DFT) is widely used to calculate bond dissociation energies (e.g., Si–Cl: ~340 kJ/mol) and predict reaction pathways .
- Software such as Gaussian or ORCA can simulate frontier molecular orbitals to assess nucleophilic/electrophilic sites .
- Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*) .
Q. How can researchers mitigate risks when studying the thermal stability of (chloromethyl)diphenylsilane?
Answer :
Q. What strategies address conflicting literature reports on the regioselectivity of (chloromethyl)diphenylsilane in cross-coupling reactions?
Answer :
- Systematic Review : Apply Cochrane methods to aggregate and critique existing data, prioritizing studies with rigorous kinetic controls .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., 1.0 eq silane, 10 mol% Pd catalyst) to isolate variables .
- Hypothesis Testing : Use isotopic labeling (C-Si) to trace regiochemical outcomes in Stille vs. Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
